Cas no 850876-88-9 (Danoprevir)

Danoprevir structure
Danoprevir structure
Nom du produit:Danoprevir
Numéro CAS:850876-88-9
Le MF:C35H46FN5O9S
Mégawatts:731.831251621246
MDL:MFCD16038038
CID:95082
PubChem ID:11285588

Danoprevir Propriétés chimiques et physiques

Nom et identifiant

    • RG7227, ITMN-191, RO5190591
    • 4-Fluoro-1,3-dihydro-2H-isoindole-2-carboxylic acid (2R,6S,13aS,14aR,16aS)-14a-[[(cyclopropylsulfonyl)amino]carbonyl]-6-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydro-5,16-dioxocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl ester
    • Danoprevir
    • Danoprevir (ITMN-191)
    • (2R,6S,13aS,14aR,16aS,Z)-6-(((tert-butoxy)carbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-2,3,5,6,7,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa(e)pyrrolo[1,2-e][1,4]diazacyclo
    • Itmn-191 Danoprevir
    • (2,6-dimethylmorpholin-4-yl)acetic acid hydrochloride
    • (2R,6S)-(2,6-dimethylmorpholin-4-yl)acetic acid,hydrochloride
    • (2R,6S)-2,6-dimethyl-4-(4piperidinyl) morpholine
    • 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
    • ITMN-191
    • R7227
    • RG7227
    • RO5190591
    • [(1S,4R,6S,7E,18R)-4-(Cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-
    • EBP 521
    • Ganovo
    • Intermune ITMN-191
    • ITMN 191
    • ITMN B
    • R 05190591
    • R 7227
    • R05190591
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-ylester
    • BRD-K08111240-001-02-8
    • SCHEMBL2289034
    • (2R,6S,13aS,14aR,16aS,Z)-6-((tert-butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • DB11779
    • danoprevirum
    • MLS006011139
    • CCG-270417
    • (2R,6S,13aS,14aR,16aS,Z)-6-(tert-butoxycarbonylamino)-14a-(cyclopropylsulfonylcarbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • R-05190591
    • Danoprevir [USAN:INN]
    • 911Z9PCQ5F
    • UNII-911Z9PCQ5F
    • RO-5190591
    • BDBM50495950
    • DANOPREVIR [INN]
    • RG 7227
    • Danoprevir (RG7227,ITMN-191,RO5190591
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-luoro-1,3-dihydroisoindole-2-carboxylate
    • J-515317
    • CHEMBL258734
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
    • A12890
    • Danoprevir [USAN]
    • AKOS037515841
    • 4-Fluoro-1,3-dihydro-2h-isoindole-2-carboxylic acid (2r,6s,13as,14ar,16as)-14a-(((cyclopropylsulfonyl)amino)carbonyl)-6-(((1,1-dimet hylethoxy)carbonyl)amino)-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a
    • SMR004702916
    • CHEBI:230664
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo(14.3.0.04,6)nonadec-7-en-18-ylester
    • DANOPREVIR [WHO-DD]
    • Q27271364
    • s1183
    • NCGC00346498-06
    • ITMN191
    • SW219089-1
    • RG-7227
    • 850876-88-9
    • R7227 cpd
    • MDL: MFCD16038038
    • Piscine à noyau: 1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7+/t22-,23-,27+,28+,35-/m1/s1
    • La clé Inchi: ZVTDLPBHTSMEJZ-AIYSODCISA-N
    • Sourire: CC(OC(O)=N[C@]1([H])C(=O)N2[C@]([H])(C(O)=N[C@@]3(C(O)=NS(=O)(=O)C4CC4)[C@@]([H])(C3)C([H])=C([H])CCCCC1)C[C@@]([H])(OC(=O)N1CC3C(F)=CC=CC=3C1)C2)(C)C |c:32|

Propriétés calculées

  • Qualité précise: 731.30000
  • Masse isotopique unique: 731.30002740g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 51
  • Nombre de liaisons rotatives: 8
  • Complexité: 1530
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 189
  • Le xlogp3: 3.3

Propriétés expérimentales

  • Dense: 1.41
  • Point de fusion: Not available
  • Point d'ébullition: Not available
  • Point d'éclair: Not available
  • Le PSA: 199.37000
  • Le LogP: 5.42150
  • Pression de vapeur: Not available

Danoprevir Informations de sécurité

Danoprevir PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031573-25mg
Danoprevir
850876-88-9 95%
25mg
¥10538 2024-05-21
Ambeed
A226220-100mg
(2R,6S,13aS,14aR,16aS,Z)-6-((tert-Butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
850876-88-9 99%
100mg
$376.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6025-10 mg
Danoprevir
850876-88-9 99.35%
10mg
¥1769.00 2022-04-26
TRC
D172820-50mg
Danoprevir
850876-88-9
50mg
$1284.00 2023-05-18
DC Chemicals
DC8238-250 mg
Danoprevir (RG7227)
850876-88-9 0.95
250mg
$1300.0 2022-02-28
S e l l e c k ZHONG GUO
S1183-200mg
Danoprevir (ITMN-191)
850876-88-9 99.94%
200mg
¥29541.33 2023-09-16
ChemScence
CS-0337-50mg
Danoprevir
850876-88-9 98.04%
50mg
$845.0 2022-04-26
ChemScence
CS-0337-10mg
Danoprevir
850876-88-9 98.04%
10mg
$290.0 2022-04-26
Axon Medchem
1669-5 mg
Danoprevir
850876-88-9 99%
5mg
€160.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D127014-25mg
Danoprevir
850876-88-9 ≥95%
25mg
¥3089.90 2023-09-03

Danoprevir Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  rt; 50 °C
Référence
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
Jiang, Yutong; Andrews, Steven W.; Condroski, Kevin R.; Buckman, Brad; Serebryany, Vlad; et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Méthode de production 2

Conditions de réaction
1.1R:EtN(Pr-i)2, R:S:DMF, 0°C; 16 h, 0°C → rt
2.1R:HCl, S:Dioxane, 90 min, rt
2.2R:EtN(Pr-i)2, R:S:DMF, rt → 0°C; 0°C; overnight, 0°C → rt
3.1C:203714-71-0, S:ClCH2CH2Cl, 16 h, 50°C
4.1S:CH2Cl2, 25°C
4.2S:CH2Cl2, 25°C; 25°C
4.3R:LiOH •H2O, S:H2O, S:MeOH, S:THF, rt
5.1R:Diimidazolyl ketone, S:DMF, 2 h, 50°C; 50°C → rt
5.2R:DBU, rt; 50°C
Référence
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
By Jiang, Yutong et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Méthode de production 3

Conditions de réaction
1.1R:Diimidazolyl ketone, S:THF, 1 h, reflux; reflux → rt
1.2R:DBU, S:THF, rt; 24 h, rt
1.3R:HCl, S:H2O, pH 1
2.1R:F3CCO2H, S:CH2Cl2, 2 h, rt
2.2R:HCl, S:Et2O
1.1R:C5H5N, S:CH2Cl2, 0°C; 20 min, 0°C
2.1R:EtN(Pr-i)2, S:CH2Cl2, 0°C; 20 min, 0°C
3.1R:HCl, S:Dioxane, 2 h, rt
4.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 20 min, 0°C
5.1R:LiOH, S:H2O, S:MeOH, S:THF, overnight, rt
5.2R:HCl, S:H2O
6.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 30 min, 0°C; 0°C → rt; 24 h, rt
7.1C:918870-76-5, S:ClCH2CH2Cl, 50°C; 50°C → 70°C; 1.5 h, 70°C; 10 h, 70°C
Référence
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
By Romano, Keith P. et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 20986-20991, S20986/1-S20986/5

Méthode de production 4

Conditions de réaction
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[5-[(di… Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 70 °C; 1.5 h, 70 °C; 10 h, 70 °C
Référence
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
Romano, Keith P.; Ali, Akbar; Royer, William E.; Schiffer, Celia A., Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(49), 20986-20991

Danoprevir Raw materials

Danoprevir Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:850876-88-9)Danoprevir
A863713
Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):199.0/338.0